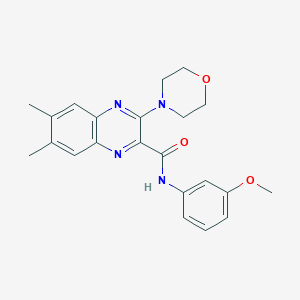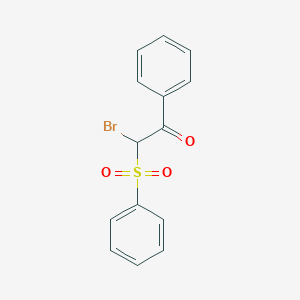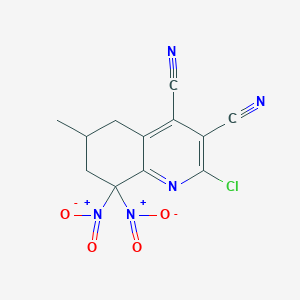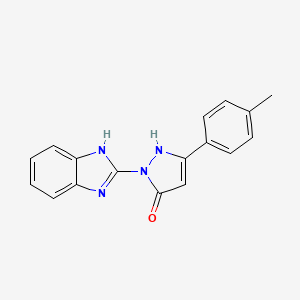![molecular formula C25H22N2O4 B14942628 (4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B14942628.png)
(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE is a complex organic compound that features multiple functional groups, including hydroxyl, toluidino, and ethylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific conditions to form the final product. Common reagents used in the synthesis include phenols, amines, and aldehydes, with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors, with careful control of temperature, pressure, and pH to optimize yield and purity. The use of automated systems and continuous flow processes could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a precursor for developing bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.
Wirkmechanismus
The mechanism by which 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE include other dihydropyrrole derivatives with hydroxyl and toluidino groups. Examples might include:
- 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-AMINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE
- 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-METHYLAMINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE
Uniqueness
The uniqueness of 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C25H22N2O4 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(4E)-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(4-methylanilino)ethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H22N2O4/c1-15-6-8-18(9-7-15)26-16(2)22-23(17-4-3-5-21(29)14-17)27(25(31)24(22)30)19-10-12-20(28)13-11-19/h3-14,23,26,28-29H,1-2H3/b22-16+ |
InChI-Schlüssel |
NFZWXLVNIZVLPV-CJLVFECKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC(=CC=C4)O)/C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC(=CC=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14942560.png)
![1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl-](/img/structure/B14942563.png)

![3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B14942586.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942594.png)
![methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B14942596.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14942600.png)

![7-(4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942613.png)



![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate](/img/structure/B14942631.png)
